molecular formula C11H19N3O3S B6972563 N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylbutanamide

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylbutanamide

Cat. No.: B6972563
M. Wt: 273.35 g/mol
InChI Key: AESBXKZYDCKOSF-UHFFFAOYSA-N
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Description

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound features an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of the ethyl, methyl, and methylsulfanyl groups further adds to its unique chemical properties.

Properties

IUPAC Name

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3S/c1-5-7(18-4)8(15)13-14-9(16)11(3,6-2)12-10(14)17/h7H,5-6H2,1-4H3,(H,12,17)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESBXKZYDCKOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN1C(=O)C(NC1=O)(C)CC)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylbutanamide typically involves multiple steps. One common approach is the reaction of 4-ethyl-4-methyl-2,5-dioxoimidazolidine with 2-methylsulfanylbutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The imidazolidinone ring and the methylsulfanyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methyl-4-phenoxybutanamide
  • N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-(3-methylphenoxy)propanamide
  • 2-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Uniqueness

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methylsulfanylbutanamide stands out due to the presence of the methylsulfanyl group, which imparts unique chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents.

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